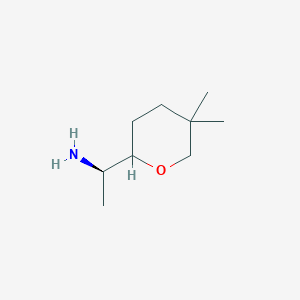
4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wirkmechanismus
The exact mechanism of action of MPT is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. MPT is thought to inhibit the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. This inhibition leads to an increase in neuronal excitability, which can result in seizures.
Biochemical and Physiological Effects:
MPT has been shown to have a range of biochemical and physiological effects. In addition to inducing seizures, MPT can also cause respiratory depression, hypotension, and tachycardia. These effects are thought to be mediated by the activation of the sympathetic nervous system and the release of catecholamines.
Vorteile Und Einschränkungen Für Laborexperimente
MPT has several advantages as a tool for scientific research. It is a potent convulsant agent that can reliably induce seizures in animal models, making it a useful tool for studying the mechanisms of seizure generation and propagation. However, MPT also has several limitations. It is a highly toxic compound that can be dangerous if not handled properly, and it can cause significant harm to animal subjects if not used appropriately.
List of
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of MPT in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
2. Studying the effects of MPT on the immune system and its potential applications in immunology research.
3. Investigating the potential use of MPT as a chemical tool to study the mechanisms of synaptic plasticity in the brain.
4. Developing new methods for synthesizing MPT that are more efficient and environmentally friendly.
5. Investigating the potential use of MPT as a tool for studying the effects of environmental toxins on the nervous system.
Conclusion:
In conclusion, 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride is a chemical compound that has significant potential in various scientific fields. Its ability to reliably induce seizures in animal models makes it a useful tool for studying the mechanisms of seizure generation and propagation in the brain. However, its toxicity and potential harm to animal subjects must be carefully considered when using it in research. Future research should focus on exploring the potential therapeutic applications of MPT and developing new methods for synthesizing it that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of MPT involves the reaction of 4-methyl-5-nitro-1H-1,2,4-triazole-3(2H)-one with piperidine, followed by reduction with hydrogen in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride.
Wissenschaftliche Forschungsanwendungen
MPT has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MPT is in neuroscience research. MPT is a convulsant agent that induces seizures in animal models, making it a useful tool for studying the mechanisms of seizure generation and propagation in the brain.
Eigenschaften
IUPAC Name |
4-methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXPAUKWWXWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)


![8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2853458.png)
![N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2853462.png)



![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
